molecular formula C28H23FN4O3 B11643925 6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11643925
M. Wt: 482.5 g/mol
InChI Key: NWEPSCCFVJZGLI-UHFFFAOYSA-N
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Description

6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under basic or acidic conditions. For instance, a reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can form the pyrazole ring.

    Substitution Reactions:

    Amino Group Introduction: The amino group at the 6-position can be introduced via amination reactions, typically using ammonia or amine derivatives under controlled conditions.

    Final Cyclization and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, sulfuric acid, halogenating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects is primarily through interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of the 4-methylphenyl group. This structural difference can influence its chemical reactivity and biological activity, potentially offering unique advantages in specific applications.

Properties

Molecular Formula

C28H23FN4O3

Molecular Weight

482.5 g/mol

IUPAC Name

6-amino-4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C28H23FN4O3/c1-16-3-7-18(8-4-16)26-25-24(21(14-30)27(31)36-28(25)33-32-26)19-9-12-22(23(13-19)34-2)35-15-17-5-10-20(29)11-6-17/h3-13,24H,15,31H2,1-2H3,(H,32,33)

InChI Key

NWEPSCCFVJZGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC

Origin of Product

United States

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